(+)-N-Methylallosedridine

説明

Historical Perspectives on Chemically Related Scaffolds in Research

The history of piperidine-containing compounds is deeply rooted in the study of natural products. The parent compound, piperidine (B6355638), was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the exploration of a large family of plant-derived compounds known as piperidine alkaloids. wikipedia.orgnucleos.comtaylorandfrancis.com

Historically, these alkaloids have been recognized for their potent physiological effects. For instance, coniine, isolated from poison hemlock (Conium maculatum), is notoriously known for its toxicity and was used in ancient Greece for executions. wikipedia.org In contrast, other piperidine alkaloids, such as lobeline from Indian tobacco (Lobelia inflata), have been investigated for their potential therapeutic properties. wikipedia.org The diverse biological activities exhibited by these naturally occurring piperidine derivatives spurred early interest among chemists to synthesize and modify this heterocyclic system, laying the groundwork for the development of modern synthetic piperidine-based drugs. taylorandfrancis.com

The structural elucidation and synthesis of these natural products presented significant challenges to early organic chemists, driving the development of new synthetic methodologies. These efforts not only expanded the chemical space around the piperidine core but also provided valuable insights into structure-activity relationships, which continue to inform drug design today.

Contemporary Relevance of Piperidine Ring Systems in Chemical Biology

In modern chemical biology and medicinal chemistry, the piperidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.govresearchgate.net Its structural and physicochemical properties make it an attractive component in drug design. The nitrogen atom can be readily protonated at physiological pH, allowing for the formation of ionic bonds with biological targets. Furthermore, the saturated ring system provides a three-dimensional framework that can be functionalized to achieve specific spatial orientations for optimal target engagement. acs.org

Piperidine derivatives are integral to numerous classes of pharmaceuticals, demonstrating a wide range of pharmacological activities. researchgate.netnih.govdut.ac.za These include, but are not limited to, antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.net For example, the piperidine moiety is a key structural feature in drugs such as methylphenidate (a stimulant used to treat ADHD), minoxidil (used for hair loss), and many opioid analgesics. wikipedia.org

The versatility of the piperidine scaffold is further highlighted by its use in the development of novel therapeutic agents. Researchers continue to explore new synthetic routes to create diverse libraries of piperidine-containing compounds for high-throughput screening. acs.orgresearchgate.netajchem-a.com The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug discovery and development. acs.org

Overview of the Chemical Compound's Place within the Piperidine-Propanol Structural Class

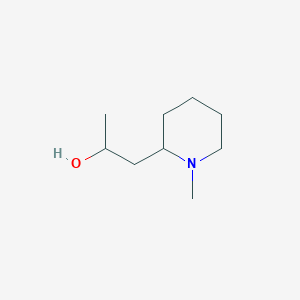

The chemical compound 1-(1-methylpiperidin-2-yl)propan-2-ol belongs to a specific structural class characterized by a piperidine ring linked to a propanol (B110389) side chain. This arrangement of a cyclic amine and an amino alcohol functional group is a common motif in pharmacologically active molecules. nih.gov The presence of both a basic nitrogen atom within the piperidine ring and a hydroxyl group on the propanol chain allows for a variety of potential interactions with biological macromolecules, including hydrogen bonding and ionic interactions.

The specific substitution pattern of 1-(1-methylpiperidin-2-yl)propan-2-ol, with a methyl group on the piperidine nitrogen (position 1) and the propan-2-ol group at position 2 of the piperidine ring, defines its unique chemical identity and potential biological activity. The relative stereochemistry of the substituents at the chiral centers (C2 of the piperidine ring and C2 of the propanol side chain) will also significantly influence its three-dimensional shape and, consequently, its interaction with biological targets.

Research into related piperidine-propanol derivatives has explored their potential as, for example, intermediates in the synthesis of more complex molecules. nih.govsemanticscholar.org The structural features of 1-(1-methylpiperidin-2-yl)propan-2-ol place it within a class of compounds that are of continued interest for the development of new chemical entities with potential therapeutic applications.

Interactive Data Table: Properties of 1-(1-methylpiperidin-2-yl)propan-2-ol

| Property | Value |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| CAS Number | 100330-86-7 |

| Canonical SMILES | CC(O)CC1CCCCN1C |

| InChI Key | JOHKCJPJMSCFBX-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

1-(1-methylpiperidin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKCJPJMSCFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49624-51-3 | |

| Record name | 1-(1-methylpiperidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of 1-(1-methylpiperidin-2-yl)propan-2-ol

A retrosynthetic analysis of 1-(1-methylpiperidin-2-yl)propan-2-ol reveals several potential disconnection points, guiding the design of synthetic pathways. The primary disconnections are typically made at the C-C bond linking the piperidine (B6355638) ring to the propanol (B110389) side chain and at the N-C bonds within the heterocyclic ring.

Disconnection 1 (C7-C8 Bond): The most straightforward disconnection is between the piperidine ring (C2) and the adjacent carbon of the propanol side chain (C1'). This approach simplifies the molecule into two key synthons: a 1-methylpiperidin-2-yl synthon and a propan-2-ol synthon. The corresponding synthetic equivalents would be an activated 1-methylpiperidine (B42303) derivative (e.g., 2-lithio-1-methylpiperidine) and an electrophilic three-carbon unit like propylene (B89431) oxide or 1-chloropropan-2-one.

Disconnection 2 (N1-C2 and N1-C6 Bonds): A more fundamental disconnection breaks the piperidine ring itself. This strategy involves building the ring from an acyclic precursor. For instance, cleaving the N-C bonds suggests a precursor like a linear amino alcohol, which could be cyclized in a later step. This approach allows for the introduction of stereocenters at an earlier stage using well-established asymmetric methods for acyclic systems.

These retrosynthetic pathways form the basis for developing the synthetic routes discussed in the following sections, with the choice of strategy often depending on the desired stereochemical outcome and the availability of starting materials.

Development of Novel Synthetic Routes to the Chemical Compound

The presence of two chiral centers in 1-(1-methylpiperidin-2-yl)propan-2-ol means it can exist as four possible stereoisomers: (2R, 2'S), (2S, 2'R), (2R, 2'R), and (2S, 2'S). The development of synthetic routes has therefore been driven by the need for high stereocontrol.

Enantioselective strategies aim to produce a single enantiomer or a mixture enriched in one enantiomer. A common approach involves the use of a chiral auxiliary. This method is exemplified by the synthesis of related N-protected piperidinones. researchgate.net

In a potential application of this strategy, a chiral auxiliary, such as one derived from commercially available D-phenylglycinol, is attached to the piperidine nitrogen. This auxiliary directs the stereochemical course of subsequent reactions. For instance, the alkylation of the corresponding N-protected piperidin-2-one with a suitable three-carbon fragment would proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched piperidine derivative, which can then be converted to the final product.

Diastereoselective synthesis is critical for controlling the relative stereochemistry of the two chiral centers. This can be achieved through either substrate-controlled or reagent-controlled methods.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the substrate directs the formation of the new stereocenter. One could begin with an enantiopure piperidine precursor, such as (R)-1-methylpiperidine-2-carboxylic acid. Conversion of the carboxylic acid to the ketone, 1-( (R)-1-methylpiperidin-2-yl)propan-2-one, followed by reduction of the carbonyl group, would lead to the formation of two diastereomers. The inherent steric and electronic properties of the chiral piperidine ring would favor the formation of one diastereomer over the other. The diastereomeric ratio would depend on the reducing agent and reaction conditions used. researchgate.netresearchgate.net

Reagent-Controlled Synthesis: This strategy relies on a chiral reagent to control the stereochemical outcome, often irrespective of the substrate's existing chirality. For example, the diastereoselective reduction of the racemic ketone precursor, 1-(1-methylpiperidin-2-yl)propan-2-one, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane, would selectively produce one of the four possible stereoisomers, depending on the specific enantiomer of the catalyst used.

An asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one (B1294715) highlights the power of such approaches, where alkylation of a chiral lactam yielded different diastereomeric ratios depending on the reaction conditions, with the products being separable by flash chromatography. researchgate.net

Asymmetric catalysis offers an efficient method for establishing chirality by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. nih.gov While specific applications to 1-(1-methylpiperidin-2-yl)propan-2-ol are not extensively documented, established catalytic methods provide plausible routes.

One potential route involves the asymmetric hydrogenation of an unsaturated precursor. For example, a molecule containing a double bond in the propanol side chain could be hydrogenated using a chiral transition metal complex, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). This would set the stereochemistry at the alcohol center with high enantioselectivity. nih.gov

Alternatively, organocatalysis could be employed. A proline-catalyzed asymmetric aldol (B89426) reaction between a 1-methylpiperidine-2-carbaldehyde (B1355380) derivative and acetone (B3395972) could be used to construct the propanol side chain, establishing both stereocenters in a controlled manner. nih.gov

| Catalytic Approach | Catalyst Type | Key Transformation | Potential Stereocontrol |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Reduction of C=C double bond in a precursor | High enantioselectivity at the alcohol center |

| Asymmetric Aldol Reaction | Organocatalyst (e.g., Proline) | C-C bond formation to create the side chain | Control over both stereocenters |

| Asymmetric Reduction | Chiral boranes or CBS reagents | Reduction of a ketone precursor | High diastereoselectivity and enantioselectivity |

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform specific chemical transformations. A particularly effective strategy for obtaining enantiopure alcohols is enzymatic kinetic resolution. This process has been successfully applied to the synthesis of structurally related chiral amino alcohols. researchgate.net

In this approach, a racemic mixture of 1-(1-methylpiperidin-2-yl)propan-2-ol is treated with a lipase (B570770), such as Pseudomonas aeruginosa lipase (PAL), in the presence of an acyl donor like vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, the (S)-enantiomer might be acylated to form (S)-1-(1-methylpiperidin-2-yl)propan-2-yl acetate, while the (R)-enantiomer remains as the alcohol. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques. researchgate.net

Research on a similar compound, (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, demonstrated the efficacy of this method, achieving high conversion and excellent enantiomeric excess for both the product and the remaining substrate. researchgate.net

Table: Chemoenzymatic Resolution Parameters Data extrapolated from a study on a related compound. researchgate.net

| Parameter | Value |

|---|---|

| Enzyme | Pseudomonas aeruginosa Lipase (PAL) |

| Acyl Donor | Vinyl Acetate |

| Solvent System | Toluene / Ionic Liquid |

| Temperature | 30 °C |

| Conversion (C) | ~50% |

| Enantiomeric Excess (eeP) | >98% |

Synthesis of Precursors and Key Intermediates

The success of any synthetic route to 1-(1-methylpiperidin-2-yl)propan-2-ol depends on the efficient preparation of its precursors and key intermediates.

1-(1-methylpiperidin-2-yl)propan-2-one: This ketone is the immediate precursor to the target alcohol via reduction. It can be synthesized through various methods, including the reaction of an organometallic derivative of 1-methylpiperidine, such as 2-lithio-1-methylpiperidine, with an acetone electrophile equivalent. The ketone itself is a known chemical compound. biosynth.com

Chiral Piperidine Scaffolds: For enantioselective and diastereoselective syntheses, enantiopure piperidine building blocks are required. One method involves starting from δ-valerolactone and reacting it with a chiral amine, like (R)-phenylglycinol, to form a chiral N-substituted piperidin-2-one. This intermediate can then be further functionalized. researchgate.net

Functionalized Piperidine Precursors: Other synthetic strategies may involve building the side chain onto a pre-functionalized piperidine ring. For instance, processes for preparing compounds like (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) demonstrate methods for coupling piperidine units with other fragments, which could be adapted for the synthesis of the target molecule. google.com The synthesis often starts from commercially available materials like piperidine-4-carboxylic acid, which is first N-methylated. google.com

Investigation of Reaction Mechanisms in Chemical Compound Synthesis

The mechanisms involved in the synthesis of substituted piperidines are diverse and depend on the chosen synthetic route. Common strategies include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and cycloaddition reactions. nih.govdtic.mil

One prevalent mechanistic pathway involves the catalytic hydrogenation of substituted pyridines . This reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The pyridine ring adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise manner, leading to the saturated piperidine ring. The stereochemical outcome can be influenced by the substituents already present on the ring and the reaction conditions. nih.gov

Another important class of reactions is intramolecular cyclization . For instance, the reductive amination of a δ-amino ketone can form the piperidine ring. The mechanism involves the initial formation of an imine or enamine, followed by an intramolecular nucleophilic attack to close the ring. Subsequent reduction of the resulting cyclic imine or enamine affords the piperidine. ajchem-a.com The stereoselectivity of this process can often be controlled by the use of chiral auxiliaries or catalysts.

The aza-Diels-Alder reaction represents a powerful cycloaddition strategy for constructing the piperidine skeleton. This [4+2] cycloaddition involves the reaction of a diene with an imine. The mechanism is concerted, and the stereochemistry of the starting materials directly influences the stereochemistry of the product, making it a highly stereocontrolled method. dtic.mil

In the context of 1-(1-methylpiperidin-2-yl)propan-2-ol, a likely synthetic approach would involve the alkylation of N-methyl-2-lithiated piperidine with propylene oxide. The mechanism would proceed via a nucleophilic attack of the carbanion on the epoxide ring. The regioselectivity of the epoxide opening would be crucial in determining the final product.

| Reaction Type | Key Mechanistic Features | Stereochemical Control |

| Catalytic Hydrogenation | Stepwise addition of hydrogen on a catalyst surface. | Substrate-controlled, influenced by existing stereocenters. |

| Intramamolecular Cyclization | Formation of an imine/enamine followed by ring closure. | Can be controlled with chiral auxiliaries or catalysts. |

| Aza-Diels-Alder | Concerted [4+2] cycloaddition. | Highly stereospecific, dependent on reactant geometry. |

| Nucleophilic Addition | Attack of a nucleophile (e.g., organolithium) on an electrophile. | Dependent on the stereochemistry of both reactants and the transition state. |

Total Synthesis of Related Complex Natural Products Incorporating the Chemical Compound's Core

The 1-methylpiperidine-2-yl moiety is a key structural feature in numerous alkaloids, a class of naturally occurring compounds with significant biological activities. The total synthesis of these complex molecules often provides a platform for the development and application of novel synthetic methodologies. nih.gov

For example, the synthesis of alkaloids such as sedamine and allosedamine , which feature a 2-substituted piperidine ring, often employs strategies that could be adapted for the synthesis of 1-(1-methylpiperidin-2-yl)propan-2-ol. A common approach involves the use of a chiral pool starting material, such as L-pipecolinic acid, to establish the stereochemistry at the C2 position of the piperidine ring. researchgate.net The side chain can then be introduced through various carbon-carbon bond-forming reactions.

The total synthesis of rohitukine (B1679509) , a chromone (B188151) alkaloid, also incorporates a substituted piperidine ring. acs.org Synthetic routes towards rohitukine and its analogues have utilized diastereoselective reductions of N-methyl-4-arylpiperidin-3-ones to establish the desired stereochemistry of the piperidine core. acs.org This highlights the importance of stereocontrolled reductions in the synthesis of complex molecules containing this scaffold.

| Natural Product | Key Synthetic Strategy | Relevance to 1-(1-methylpiperidin-2-yl)propan-2-ol |

| Sedamine | Use of chiral pool starting materials (e.g., L-pipecolinic acid). | Establishes stereochemistry at the C2 position of the piperidine ring. |

| Rohitukine | Diastereoselective reduction of a piperidinone precursor. | Demonstrates methods for controlling stereochemistry on the piperidine ring. |

| Pelletierine | Mannich-type reactions or intramolecular aza-Michael additions. researchgate.net | Provides routes to 2-substituted piperidines from acyclic precursors. researchgate.net |

Scalable Synthetic Protocols for Research-Scale Production

The development of scalable synthetic protocols is crucial for the production of sufficient quantities of a compound for research purposes. For piperidine derivatives, several methods have been developed that are amenable to larger-scale synthesis.

One such method is the catalytic hydrogenation of pyridine derivatives , which is often used in industrial settings due to its efficiency and the relatively low cost of starting materials and catalysts. nih.gov The reaction can be performed in standard hydrogenation equipment, and the product can often be isolated in high purity through simple workup procedures.

Flow chemistry has also emerged as a powerful tool for the scalable synthesis of piperidine derivatives. nih.govnih.gov Electrochemical flow synthesis, for example, has been used for the efficient and scalable methoxylation of N-formylpiperidine, which can then be converted to various 2-substituted piperidines. nih.govnih.gov Flow synthesis offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous production.

| Synthetic Protocol | Advantages for Scalability | Example Application |

| Catalytic Hydrogenation | High efficiency, cost-effective starting materials. | Industrial production of piperidine from pyridine. nih.gov |

| Flow Chemistry | Enhanced safety, continuous production, improved control. | Electrochemical synthesis of 2-substituted N-CH₂D piperidines. nih.govnih.gov |

| Directed Metalation-Hydrogenation | Good overall yields, access to diverse substitution patterns. | Synthesis of various (cyclo)alkylpiperidines. researchgate.net |

Stereochemistry and Chiral Purity in Research

Enantiomeric and Diastereomeric Forms of the Chemical Compound

The structure of 1-(1-methylpiperidin-2-yl)propan-2-ol contains two chiral centers: one at the C2 position of the piperidine (B6355638) ring and another at the C2 position of the propan-2-ol side chain. The presence of two stereocenters means that the compound can exist as a total of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other is diastereomeric.

The four stereoisomers are:

(2R, 2'R)-1-(1-methylpiperidin-2-yl)propan-2-ol

(2S, 2'S)-1-(1-methylpiperidin-2-yl)propan-2-ol

(2R, 2'S)-1-(1-methylpiperidin-2-yl)propan-2-ol

(2S, 2'R)-1-(1-methylpiperidin-2-yl)propan-2-ol

The (2R, 2'R) and (2S, 2'S) isomers are enantiomers of each other, as are the (2R, 2'S) and (2S, 2'R) isomers. Any other combination represents a pair of diastereomers (e.g., (2R, 2'R) and (2R, 2'S)). Because enantiomers possess identical physical properties in an achiral environment, their separation requires specialized chiral techniques. Diastereomers, however, have different physical properties and can often be separated by standard chromatographic methods.

Chiral Separation Techniques for Research Applications

The isolation and purification of individual stereoisomers are essential for evaluating their specific properties. Various chromatographic and crystallization methods are employed to resolve the enantiomeric and diastereomeric mixtures of 1-(1-methylpiperidin-2-yl)propan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used for separating a wide range of chiral compounds, including piperidine derivatives. researchgate.netmdpi.com

For a compound like 1-(1-methylpiperidin-2-yl)propan-2-ol, a typical chiral HPLC method would involve a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol (e.g., 2-propanol or ethanol). rsc.org The precise ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Separation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

Note: This table represents typical starting conditions for method development and is not based on specific experimental data for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For GC analysis, the hydroxyl group in 1-(1-methylpiperidin-2-yl)propan-2-ol may require derivatization to increase its volatility and thermal stability. This process converts the analyte into a less polar and more volatile derivative suitable for GC analysis.

Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact. chromatographyonline.comshimadzu.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of a polar organic modifier like methanol (B129727) or ethanol (B145695) to enhance solvating power and improve peak shape. afmps.be The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher throughput compared to HPLC. chromatographyonline.comafmps.be Polysaccharide-based chiral stationary phases are also widely used in SFC and have proven effective for resolving various enantiomers. fagg.be

Table 2: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Advantages | Disadvantages |

|---|---|---|

| Chiral HPLC | Wide applicability, robust methods. | Higher solvent consumption, longer run times. |

| Chiral GC | High resolution for volatile compounds. | May require derivatization, limited to thermally stable compounds. |

| Chiral SFC | Fast analysis, low organic solvent use, high efficiency. chromatographyonline.com | Requires specialized equipment, lower UV sensitivity for some compounds. chromatographyonline.com |

Crystallization-Based Stereoisomer Separation

Crystallization offers a classic and scalable method for resolving enantiomers. Preferential crystallization involves seeding a supersaturated solution of a racemic mixture with a pure crystal of one enantiomer, inducing the crystallization of that enantiomer exclusively. Another approach is diastereomeric crystallization, where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Stereochemical Assignments through Advanced Spectroscopic Methods (e.g., VCD, ECD, NMR)

Once the stereoisomers are separated, their absolute configuration must be determined. While X-ray crystallography provides the most definitive assignment, it requires the formation of a suitable single crystal, which is not always feasible. In such cases, advanced spectroscopic techniques are invaluable.

Chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.

ECD measures the same differential absorption but in the UV-visible region, corresponding to electronic transitions. researchgate.net

In both methods, the experimental spectrum of a pure enantiomer is compared with theoretical spectra generated through quantum-chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., R or S). nih.govnih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents or chiral solvating agents, can also be used to distinguish between enantiomers and help determine stereochemistry. By analyzing parameters such as coupling constants and through-space interactions (e.g., via NOESY experiments), the relative configuration of the stereocenters can often be established. nih.gov

In Vitro Biological Interactions of 1-(1-methylpiperidin-2-yl)propan-2-ol Stereoisomers Remain Uncharacterized in Publicly Available Research

Despite the well-established principle that stereochemistry plays a critical role in the biological activity of chiral molecules, a thorough review of publicly available scientific literature reveals a lack of specific research on the in vitro biological interactions of the stereoisomers of the chemical compound 1-(1-methylpiperidin-2-yl)propan-2-ol.

The compound 1-(1-methylpiperidin-2-yl)propan-2-ol possesses two chiral centers, which gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The spatial arrangement of atoms in these isomers can lead to significant differences in their interactions with biological targets such as receptors and enzymes. This phenomenon is a cornerstone of pharmacology and drug development, as different stereoisomers of a compound can exhibit varied efficacy, potency, and even entirely different biological effects.

However, extensive searches for dedicated studies on the synthesis, chiral separation, and subsequent in vitro evaluation of the individual stereoisomers of 1-(1-methylpiperidin-2-yl)propan-2-ol have not yielded any specific data. There are no detailed research findings or data tables in the accessible scientific literature that would permit a comparative analysis of the biological interactions of these isomers.

While research on other, more complex molecules containing a piperidine moiety demonstrates the importance of stereoisomerism for receptor selectivity and affinity, this general principle cannot be specifically applied to 1-(1-methylpiperidin-2-yl)propan-2-ol without direct experimental evidence. The scientific community has not, to date, published research that characterizes the in vitro effects of each stereoisomer of this particular compound. Consequently, it is not possible to provide an authoritative account or data-driven comparison of their biological interactions.

Further research would be necessary to isolate or synthesize the individual stereoisomers of 1-(1-methylpiperidin-2-yl)propan-2-ol and subject them to in vitro assays to determine their respective biological activity profiles. Such studies would be essential to elucidate the impact of stereochemistry on the molecular interactions of this compound.

Advanced Analytical Techniques for Research Purposes

High-Resolution Mass Spectrometry for Structural Confirmation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 1-(1-methylpiperidin-2-yl)propan-2-ol. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

For 1-(1-methylpiperidin-2-yl)propan-2-ol (C₉H₁₉NO), the expected monoisotopic mass is 157.1467 Da. uni.lu HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would verify this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation patterns of piperidine (B6355638) alkaloids, a class to which this compound belongs, have been studied, showing characteristic losses such as the side chain. researchgate.netnih.govscielo.br Collision-induced dissociation experiments (MS/MS) can reveal major fragmentation pathways, such as the neutral elimination of water, which provides further structural evidence. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for 1-(1-methylpiperidin-2-yl)propan-2-ol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.15395 | 138.1 |

| [M+Na]⁺ | 180.13589 | 142.6 |

| [M-H]⁻ | 156.13939 | 138.0 |

| [M+NH₄]⁺ | 175.18049 | 157.0 |

| [M+K]⁺ | 196.10983 | 141.4 |

| [M+H-H₂O]⁺ | 140.14393 | 132.0 |

Data derived from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed elucidation of the molecular structure of 1-(1-methylpiperidin-2-yl)propan-2-ol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the signals for the protons on the piperidine ring and the propanol (B110389) side chain would appear at characteristic chemical shifts. chemicalbook.comchemicalbook.com For example, the protons adjacent to the nitrogen atom and the oxygen atom would be deshielded and appear at a lower field. The methyl group on the piperidine nitrogen would present as a singlet, while the methyl group on the propanol side chain would be a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. wikipedia.orgchemicalbook.com The number of unique carbon signals confirms the symmetry of the molecule. The chemical shifts of the carbons are indicative of their hybridization and proximity to electron-withdrawing groups like nitrogen and oxygen.

To fully assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are employed. uvic.casdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For 1-(1-methylpiperidin-2-yl)propan-2-ol, COSY would show correlations between the protons of the piperidine ring and between the protons on the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. ua.es This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

For the analysis of 1-(1-methylpiperidin-2-yl)propan-2-ol in its crystalline or solid form, solid-state NMR (ssNMR) is utilized. This technique can provide information about the molecular structure and packing in the solid state, which can differ from the solution state. nih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common ssNMR technique used to obtain high-resolution spectra of solid samples. nih.gov It can be used to identify different polymorphic forms of the compound. nih.gov

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-(1-methylpiperidin-2-yl)propan-2-ol, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique can unambiguously determine the relative and absolute configuration of the chiral centers at C2 of the piperidine ring and C2 of the propanol side chain. It also provides precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the crystalline state.

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemistry of chiral molecules. rsc.orgresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgnih.govnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry can be determined.

ECD is the analogous technique in the ultraviolet-visible region of the electromagnetic spectrum. nih.govnih.govbath.ac.uk It is particularly useful for molecules containing chromophores. While 1-(1-methylpiperidin-2-yl)propan-2-ol lacks strong chromophores, derivatization can be used to introduce them, allowing for ECD analysis to determine the absolute configuration of chiral amines. acs.org

Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for the structural characterization of individual components.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique combines the separation power of HPLC with the structural elucidation capabilities of NMR. mdpi.comiosrphr.org It allows for the separation of isomers or impurities from 1-(1-methylpiperidin-2-yl)propan-2-ol, followed by their online structural analysis by NMR. This is particularly useful for analyzing reaction mixtures or for metabolite identification studies.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile compounds like 1-(1-methylpiperidin-2-yl)propan-2-ol, GC-MS/MS provides excellent separation and sensitive detection. The gas chromatograph separates the compound from other volatile components, and the tandem mass spectrometer provides both molecular weight information and characteristic fragmentation patterns for structural confirmation and quantification. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(1-methylpiperidin-2-yl)propan-2-ol |

| (-)-cassine |

| (-)-spectaline |

| (-)-3-O-acetylcassine |

Purity Assessment Methodologies for Research Grade Samples

The comprehensive purity assessment of research-grade 1-(1-methylpiperidin-2-yl)propan-2-ol is critical to ensure the validity and reproducibility of scientific investigations. A multi-technique approach is typically employed to characterize the compound's chemical purity, identify and quantify any impurities, and determine its stereochemical integrity. This involves a combination of chromatographic, spectroscopic, and other analytical methods to build a complete purity profile.

The purity of 1-(1-methylpiperidin-2-yl)propan-2-ol, a chiral compound, is defined by several factors: the presence of organic and inorganic impurities, residual solvents from synthesis, and the diastereomeric and enantiomeric composition. Given that the molecule contains two chiral centers, it can exist as a mixture of up to four stereoisomers. The precise ratio of these isomers is a crucial aspect of its purity profile for research purposes.

Chromatographic Techniques

Chromatographic methods are fundamental for separating the primary compound from any synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile organic compounds. For 1-(1-methylpiperidin-2-yl)propan-2-ol, a reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. Detection is typically performed using a UV detector. The percentage purity is calculated based on the relative peak area of the main component.

Chiral HPLC: To determine the enantiomeric and diastereomeric purity, chiral chromatography is essential. googleapis.comgoogle.com This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification. In some cases, derivatization of the alcohol or amine functional group may be necessary to enhance separation and detection. googleapis.comgoogle.com For instance, derivatization with benzoyl chloride has been used for similar piperidine alcohols to assess enantiomeric excess (% ee). googleapis.comgoogle.com

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is highly effective for analyzing volatile and semi-volatile impurities. This method can detect residual solvents from the synthesis and purification process, as well as more volatile organic impurities. The sample is typically dissolved in a suitable solvent before injection.

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the compound's chemical structure and can be used to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment. The ¹H NMR spectrum can provide information on the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer. whiterose.ac.uk The absence of signals corresponding to known impurities confirms the sample's high purity. For quantitative purposes, a known amount of an internal standard can be added to the sample.

Mass Spectrometry (MS): When coupled with a chromatographic inlet like GC or LC, mass spectrometry is invaluable for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent compound and its impurities.

Other Analytical Techniques

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The results are compared with the theoretical values for the empirical formula of 1-(1-methylpiperidin-2-yl)propan-2-ol to assess its elemental purity.

Karl Fischer Titration: This method is specifically used to quantify the water content in the sample, which is an important parameter for research-grade materials.

The combination of these techniques provides a comprehensive and reliable assessment of the purity of research-grade 1-(1-methylpiperidin-2-yl)propan-2-ol.

Illustrative Data Tables

Below are interactive tables representing typical data obtained from the purity assessment of a research-grade sample of 1-(1-methylpiperidin-2-yl)propan-2-ol.

Table 1: Example of HPLC Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.54 | 0.15 | Impurity A |

| 2 | 3.87 | 99.75 | 1-(1-methylpiperidin-2-yl)propan-2-ol |

| 3 | 4.12 | 0.10 | Impurity B |

Table 2: Example of Chiral HPLC Analysis for Stereoisomeric Purity

| Stereoisomer | Retention Time (min) | Area (%) | Purity |

| (2R,2'R) | 8.21 | 0.20 | - |

| (2S,2'S) | 9.45 | 99.65 | 99.3% ee |

| (2R,2'S) | 10.53 | 0.10 | - |

| (2S,2'R) | 11.78 | 0.05 | - |

Table 3: Summary of Purity Assessment for a Research Grade Batch

| Analytical Method | Result |

| HPLC Purity | 99.75% |

| Chiral HPLC (ee) | 99.3% |

| ¹H NMR | Conforms to structure |

| Residual Solvents (GC-HS) | <0.1% |

| Water Content (Karl Fischer) | 0.05% |

| Elemental Analysis | C, H, N within ±0.4% of theoretical |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. jksus.orgresearchgate.net For 1-(1-methylpiperidin-2-yl)propan-2-ol, these calculations would provide insights into its reactivity, stability, and intermolecular interactions. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. These parameters are instrumental in predicting the molecule's behavior in chemical reactions and its potential for interacting with biological targets. Without specific studies, any data presented would be purely theoretical and not based on published research for this compound.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. mdpi.compeerj.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. A molecular docking study of 1-(1-methylpiperidin-2-yl)propan-2-ol would require a predefined biological target. The simulation would then predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the target. The scientific literature does not appear to contain reports of such simulations for this specific molecule.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.govutupub.firesearchgate.netnih.gov Following a molecular docking study, an MD simulation would be performed to assess the stability of the predicted ligand-receptor complex and to observe the conformational changes that may occur upon binding. This technique offers a more realistic representation of the biological environment. As with molecular docking, there are no published MD simulation studies specifically involving 1-(1-methylpiperidin-2-yl)propan-2-ol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com To develop a QSAR model for derivatives of 1-(1-methylpiperidin-2-yl)propan-2-ol, a dataset of structurally related compounds with experimentally determined biological activities would be required. The model would then be used to predict the activity of new, untested derivatives. The absence of such a dataset for this compound and its analogs in the literature precludes the development and discussion of a specific QSAR model.

ADMET Prediction for In Silico Screening (theoretical, not empirical data)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.netnih.gov These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties. For 1-(1-methylpiperidin-2-yl)propan-2-ol, various ADMET parameters such as absorption, distribution, metabolism, excretion, and toxicity could be predicted using available software. However, without published studies, any such data would be generated ad hoc and would not represent established research findings.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics tools are utilized for the design of new molecules with desired properties and for the virtual screening of large compound libraries to identify potential hits. nih.gov Starting from the structure of 1-(1-methylpiperidin-2-yl)propan-2-ol, cheminformatics approaches could be used to generate a library of analogs with diverse structural modifications. This library could then be subjected to virtual screening against a specific biological target. This process is contingent on having a defined biological objective and, like the other computational methods, lacks specific published examples for the compound .

Biochemical and Molecular Pharmacology Studies

Receptor Binding Affinities and Selectivity Profiles (in vitro)

No studies detailing the in vitro receptor binding affinities and selectivity profiles of 1-(1-methylpiperidin-2-yl)propan-2-ol are currently available.

Ligand-Gated Ion Channels Interactions

There is no published research on the interaction of 1-(1-methylpiperidin-2-yl)propan-2-ol with ligand-gated ion channels.

G-Protein Coupled Receptor (GPCR) Modulations

Information regarding the modulatory effects of 1-(1-methylpiperidin-2-yl)propan-2-ol on any G-protein coupled receptors is not present in the current scientific literature.

Enzyme Inhibition Kinetics and Mechanism

There are no available studies on the enzyme inhibition kinetics or the mechanism of enzyme inhibition for 1-(1-methylpiperidin-2-yl)propan-2-ol.

Transporter Interactions

Data on the interactions of 1-(1-methylpiperidin-2-yl)propan-2-ol with any known transporters have not been reported.

Cellular Signaling Pathway Modulation (in vitro, cell-based assays)

No in vitro, cell-based assay data has been published concerning the modulation of cellular signaling pathways by 1-(1-methylpiperidin-2-yl)propan-2-ol.

Second Messenger System Regulation

There is no information available on how 1-(1-methylpiperidin-2-yl)propan-2-ol regulates second messenger systems.

Protein Phosphorylation Cascades

There is no available research detailing the effects of 1-(1-methylpiperidin-2-yl)propan-2-ol on any protein phosphorylation cascades. Signal-transducing protein phosphorylation cascades are fundamental cellular signaling pathways that link external stimuli to various cellular responses, including changes in cytoskeletal structure and gene expression. nih.gov These cascades often involve a series of protein kinases that sequentially phosphorylate and activate one another, such as in the well-established Ras-Raf-MEK-ERK pathway. nih.gov However, no studies have investigated whether 1-(1-methylpiperidin-2-yl)propan-2-ol interacts with or modulates these or any other phosphorylation pathways.

Gene Expression Alterations (Transcriptomics)

No transcriptomics studies have been published on 1-(1-methylpiperidin-2-yl)propan-2-ol. Therefore, there is no data on how this compound may alter gene expression in any biological system. Such studies would typically involve techniques like microarray analysis or RNA sequencing to determine changes in the transcription of genes following exposure to the compound.

Mechanistic Insights into Biological Activity at the Molecular Level

The molecular mechanism of action for 1-(1-methylpiperidin-2-yl)propan-2-ol remains uncharacterized in the scientific literature. Understanding the mechanism of action would involve identifying its specific molecular target(s) and the downstream consequences of their interaction. Without such studies, any discussion of its biological activity would be purely speculative.

Allosteric Modulation Studies

There is no evidence to suggest that 1-(1-methylpiperidin-2-yl)propan-2-ol functions as an allosteric modulator. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. universiteitleiden.nl This mechanism can offer advantages in drug design, such as increased selectivity. nih.govmdpi.com However, no studies have explored whether 1-(1-methylpiperidin-2-yl)propan-2-ol exhibits such properties with any receptor or enzyme.

Co-crystallization and Structural Biology of Chemical Compound-Target Complexes

No co-crystallization or structural biology studies involving 1-(1-methylpiperidin-2-yl)propan-2-ol have been reported. This process is crucial for understanding the precise interaction between a compound and its biological target at an atomic level. jocpr.comnih.gov Such studies provide valuable insights for structure-based drug design. jocpr.com The absence of this data indicates that the molecular target of 1-(1-methylpiperidin-2-yl)propan-2-ol is unknown, and its binding mode has not been elucidated.

Metabolism and Biotransformation Pathways Preclinical/in Vitro

Enzymatic Biotransformation Studies in Subcellular Fractions (e.g., microsomes, S9)

Preclinical investigations into the metabolism of xenobiotics frequently employ subcellular fractions such as liver microsomes and S9 fractions. These preparations contain a high concentration of drug-metabolizing enzymes. For a compound like 1-(1-methylpiperidin-2-yl)propan-2-ol, incubation with these fractions, particularly in the presence of cofactors like NADPH, would initiate enzymatic reactions, primarily Phase I oxidative metabolism. The piperidine (B6355638) moiety is a common structural motif in many pharmaceuticals, and its metabolism has been a subject of numerous studies. The N-methyl group and the carbon atoms of the piperidine ring are likely sites for enzymatic attack.

Identification of Major Metabolites (Preclinical)

Based on the metabolism of other N-methylpiperidine-containing compounds, several major metabolites of 1-(1-methylpiperidin-2-yl)propan-2-ol can be anticipated in preclinical in vitro systems. The primary metabolic transformations are expected to be N-demethylation and oxidation of the piperidine ring.

One of the principal metabolic routes for N-alkylpiperidines is N-dealkylation. In the case of 1-(1-methylpiperidin-2-yl)propan-2-ol, this would result in the formation of 1-(piperidin-2-yl)propan-2-ol. Another significant pathway involves the oxidation of the piperidine ring, potentially leading to the formation of various hydroxylated isomers and lactam derivatives. Oxidation of the propanol (B110389) side chain is also a plausible metabolic reaction.

Table 1: Predicted Major Metabolites of 1-(1-methylpiperidin-2-yl)propan-2-ol in Preclinical In Vitro Studies

| Predicted Metabolite | Metabolic Pathway |

| 1-(piperidin-2-yl)propan-2-ol | N-demethylation |

| 1-(1-methyl-1-oxido-piperidin-2-yl)propan-2-ol | N-oxidation |

| 1-(1-methyl-6-oxo-piperidin-2-yl)propan-2-ol | C-oxidation (Lactam formation) |

| Hydroxylated derivatives | Ring and/or side-chain hydroxylation |

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, UGTs)

The biotransformation of 1-(1-methylpiperidin-2-yl)propan-2-ol is expected to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. nih.gov Various CYP isoforms are known to metabolize a wide array of xenobiotics. For piperidine-containing drugs, CYP3A4 and CYP2D6 are often the major contributors to their metabolism. Specifically, N-dealkylation reactions are frequently catalyzed by CYP3A4.

Table 2: Potential Cytochrome P450 Isoforms Involved in the Metabolism of 1-(1-methylpiperidin-2-yl)propan-2-ol

| Enzyme Superfamily | Specific Isoforms (Predicted) | Primary Metabolic Reactions |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2 | N-demethylation, Ring oxidation, Side-chain oxidation |

| UDP-glucuronosyltransferases (UGT) | Various | Glucuronidation of the hydroxyl group |

Metabolic Stability Assessment (in vitro)

Metabolic stability is a crucial parameter in drug discovery, providing an indication of a compound's persistence in a biological system. In vitro metabolic stability assays are typically performed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

For 1-(1-methylpiperidin-2-yl)propan-2-ol, the metabolic stability would be influenced by its susceptibility to metabolism by CYP enzymes. Compounds that are rapidly metabolized will have a short half-life and high intrinsic clearance. The presence of the N-methyl group and the piperidine ring suggests that it is likely to undergo metabolism. The rate of this metabolism would determine its stability.

Table 3: Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Implication for 1-(1-methylpiperidin-2-yl)propan-2-ol |

| Half-life (t½) | The time taken for the concentration of the compound to reduce by half. | A shorter half-life would indicate more rapid metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | A higher CLint value would suggest efficient metabolic clearance. |

Species Differences in Metabolic Profiles (Preclinical Animal Models)

Significant interspecies differences can exist in the expression and activity of drug-metabolizing enzymes. Therefore, it is important to evaluate the metabolic profile of 1-(1-methylpiperidin-2-yl)propan-2-ol in liver microsomes or hepatocytes from different preclinical species (e.g., rat, mouse, dog, monkey) and compare it to human-derived preparations.

These studies can reveal qualitative and quantitative differences in the metabolites formed. For instance, the relative abundance of the N-demethylated metabolite versus the ring-oxidized products may vary between species. Understanding these differences is essential for selecting the most appropriate animal model for further non-clinical safety and efficacy studies and for extrapolating the data to humans. Such variations are often attributable to differences in the substrate specificities of CYP orthologs across species.

Structure Activity Relationship Sar and Analog Design

Synthesis of Chemical Compound Analogues and Derivatives

The synthesis of analogs of 1-(1-methylpiperidin-2-yl)propan-2-ol involves targeted modifications at three primary locations: the piperidine (B6355638) ring, the propanol (B110389) side chain, and the nitrogen atom. These modifications allow for a comprehensive investigation of the chemical space around the parent molecule.

The piperidine ring serves as a foundational scaffold in numerous pharmaceuticals, and its substitution pattern significantly influences biological activity. nih.gov Synthetic strategies often begin with substituted pyridines, which are then hydrogenated to yield the corresponding piperidines. rsc.org This approach allows for the creation of a diverse library of analogs with varying substitution patterns and stereochemistry.

Introducing substituents, such as methyl groups, at different positions on the piperidine ring can impact potency and selectivity. thieme-connect.com For example, the strategic placement of a methyl group can enhance hydrophobic interactions within a receptor's binding pocket or, conversely, introduce steric hindrance that reduces affinity for off-target sites. nih.govthieme-connect.com The stereochemistry of these substituents is also critical; cis- and trans-diastereoisomers can be synthesized through methods like controlled epimerization or diastereoselective lithiation, and they often exhibit distinct biological profiles due to their different three-dimensional shapes. rsc.org Furthermore, introducing electron-withdrawing groups like fluoro or hydroxyl moieties can alter the basicity (pKa) of the piperidine nitrogen, which may influence receptor binding and reduce off-target effects such as hERG inhibition. thieme-connect.com

| Modification Type | Synthetic Strategy | General SAR Outcome |

| Alkylation (e.g., methyl) | Hydrogenation of substituted pyridines; Diastereoselective lithiation/trapping. rsc.org | Can increase potency and selectivity by optimizing hydrophobic interactions or inducing a favorable conformation. thieme-connect.com |

| Hydroxylation/Fluorination | Introduction of electron-withdrawing groups. thieme-connect.com | Can reduce the pKa of the piperidine nitrogen, potentially improving selectivity and reducing hERG channel affinity. thieme-connect.com |

| Ring Contraction/Expansion | Synthesis of corresponding pyrrolidine (B122466) or azepane analogs. | Alters the spatial orientation of substituents and the core nitrogen, often leading to significant changes in affinity and selectivity. |

| Diastereomer Synthesis | Conformational control and epimerization of ester groups; Pyridine (B92270) hydrogenation. rsc.org | cis and trans isomers can have vastly different biological activities due to altered 3D geometry and fit within the binding site. rsc.org |

The 2-propanol side chain is a critical functional component, featuring a hydroxyl group that can participate in hydrogen bonding with a biological target. Modifications to this chain are a key strategy in SAR studies. The hydroxyl group itself can be esterified or converted into an ether, which alters its hydrogen bonding capability, lipophilicity, and metabolic stability.

Changing the length of the alkyl chain (e.g., from propanol to ethanol (B145695) or butanol) adjusts the distance between the piperidine ring and the hydroxyl group. This modification probes the spatial requirements of the binding site. The position of the hydroxyl group is also a key variable; moving it from the 2-position to the 1- or 3-position would create constitutional isomers with different pharmacological profiles. Such piperidine alcohols are known pharmacologically active structures. ijnrd.org

| Modification Type | Synthetic Strategy | General SAR Outcome |

| Esterification/Etherification | Standard acylation or Williamson ether synthesis on the secondary alcohol. | Masks the hydrogen bond-donating ability of the hydroxyl group, which can decrease or increase potency depending on the receptor's requirements. Alters lipophilicity. |

| Chain Length Variation | Synthesis from precursors with shorter or longer amino alcohol chains. | Modifies the distance between the piperidine scaffold and the terminal functional group, testing the spatial limits of the binding pocket. |

| Isomerization of OH Group | Synthesis of 1-ol or 3-ol isomers. | Alters the geometry and hydrogen-bonding vectors of the molecule, typically leading to a significant change in biological activity. |

| Replacement of OH Group | Substitution with other functional groups (e.g., amine, ketone). | Ketone analogs have been investigated as anthelmintic agents. ijnrd.org Replacing the hydroxyl group fundamentally changes the molecule's electronic and bonding properties. |

The tertiary amine of the 1-methylpiperidine (B42303) moiety is a crucial feature, as it is typically protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in a receptor binding site. The nature of the substituent on this nitrogen atom is a primary determinant of affinity and selectivity.

Varying the size of the N-alkyl group (e.g., replacing methyl with ethyl, propyl, or benzyl (B1604629) groups) can probe the steric tolerance of the binding pocket near the nitrogen. Removing the methyl group to yield the secondary amine (N-H) analog changes the molecule's basicity and hydrogen-bonding potential. This modification can reveal whether the N-substituent is involved in critical hydrophobic interactions or simply occupies a non-essential space.

| Modification Type | Synthetic Strategy | General SAR Outcome |

| N-Dealkylation | Demethylation of the tertiary amine. | Creates a secondary amine, which can act as a hydrogen bond donor and has different basicity, potentially altering receptor interactions. |

| Varying N-Alkyl Chain | Synthesis from N-substituted piperidine precursors. | Larger alkyl groups can enhance van der Waals interactions in a hydrophobic pocket to increase potency, or cause a steric clash that reduces it. |

| N-Arylalkyl Substitution | Reductive amination with aryl aldehydes. | Introduces aromatic groups that can engage in π-π stacking or other non-covalent interactions, often significantly increasing affinity. |

Systematic Elucidation of Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine-based CNS agents, a common pharmacophore model includes a basic, positively ionizable nitrogen atom, one or more hydrophobic regions, and often hydrogen bond acceptors or donors. nih.govresearchgate.net

For the 1-(1-methylpiperidin-2-yl)propan-2-ol scaffold, the key pharmacophoric elements are:

A Positively Ionizable Group: The tertiary nitrogen of the piperidine ring, which is protonated at physiological pH, forms a cationic head that can engage in ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor. researchgate.net

A Hydrophobic Core: The piperidine ring itself provides a bulky, hydrophobic scaffold that can occupy a corresponding hydrophobic pocket in the target protein. nih.gov

A Hydrogen Bond Acceptor/Donor: The hydroxyl group on the propanol side chain can serve as both a hydrogen bond donor and acceptor, forming crucial connections that anchor the ligand in the binding site.

Defined Stereochemistry: The molecule has two chiral centers (at C2 of the piperidine ring and C2 of the propanol chain). The specific (R,R), (S,S), (R,S), or (S,R) configuration is critical, as biological targets are chiral, and only one stereoisomer typically has the optimal geometry for high-affinity binding.

Rational Design Principles for Enhanced Selectivity or Potency (in vitro)

Rational drug design uses structural information about the target to guide the synthesis of more potent and selective compounds. The goal is to maximize favorable interactions with the desired target while minimizing interactions with off-target proteins.

Enhancing Potency: Potency can be increased by optimizing the key interactions identified in the pharmacophore model. This includes modifying substituents on the piperidine ring to improve hydrophobic contacts or introducing functional groups that can form additional hydrogen bonds. For instance, if the binding pocket has an unoccupied hydrophobic region, extending an alkyl chain or adding a phenylalkyl group to the nitrogen could significantly boost affinity. researchgate.net

Improving Selectivity: Selectivity between receptor subtypes is often achieved by exploiting subtle differences in their binding sites. nih.gov For example, one receptor might have a slightly larger or smaller hydrophobic pocket. An analog with a bulkier substituent might fit perfectly into the larger pocket of the desired target but be sterically hindered from binding to a smaller, related off-target receptor. Similarly, the precise location of acidic or polar residues can differ, allowing for the design of ligands with optimized ionic or hydrogen-bonding interactions for a specific target. nih.gov Computational methods like molecular docking and 3D-QSAR can model these ligand-receptor interactions to predict which modifications will lead to improved selectivity.

Conformationally Restricted Analogues

The piperidine ring is conformationally flexible, existing primarily in chair conformations that can interconvert. This flexibility means that in solution, only a fraction of the molecules may be in the "bioactive conformation" required for receptor binding, which is entropically unfavorable. chemrxiv.org Conformationally restricted analogues are designed to lock the molecule into a more rigid structure that mimics this bioactive conformation. acs.org

This strategy can significantly enhance potency by reducing the entropic penalty of binding. acs.org It can also improve selectivity, as the rigid shape of the analog may fit well in the intended target but poorly in off-target receptors. acs.org Methods for achieving conformational restriction include:

Bridged Systems: Creating bicyclic structures (e.g., azabicyclo[2.2.2]octane) by adding an atomic bridge across the piperidine ring.

Fused Rings: Fusing another ring (e.g., cyclohexane, benzene) to the piperidine scaffold.

Spirocyclic Systems: Joining a second ring to the piperidine at a single shared carbon atom.

The synthesis of such rigid piperidine nucleosides has been reported as a method to create mimics of bioactive conformations of known drugs. nih.govnih.gov These strategies are a powerful tool in modern medicinal chemistry for transforming flexible molecules into highly potent and selective drug candidates. acs.orgenamine.net

Probing Binding Sites Through Chemical Modification

The exploration of a ligand's interaction with its binding site is a cornerstone of medicinal chemistry and pharmacology. By systematically modifying the chemical structure of a lead compound, researchers can deduce which functional groups are critical for activity and gain insights into the topology and chemical environment of the binding pocket. Structure-activity relationship (SAR) studies on analogs of 1-(1-methylpiperidin-2-yl)propan-2-ol and related piperidine derivatives serve as a compelling case study in this endeavor, particularly in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs) and their surrogate, the acetylcholine-binding protein (AChBP). nih.gov

Chemical modifications can probe several key features of a binding site, including hydrophobic pockets, hydrogen bond donors and acceptors, and areas sensitive to steric bulk. For piperidine-based ligands, modifications typically target several key areas: the piperidine ring itself, the nitrogen atom of the piperidine, and the side chain attached to the ring.

One primary area of investigation involves substitutions on the piperidine ring. The introduction of different aryl substitutions can probe for hydrophobic pockets and potential π-π stacking interactions within the receptor binding site. A study on piperidine derivatives targeting the AChBP, a structural homolog of the ligand-binding domain of nAChRs, revealed how different aryl substitutions impact binding affinity. nih.gov While no simple correlation with steric or electronic effects was universally observed, certain substitutions led to significant increases in affinity, suggesting a specific fit within a sub-pocket of the binding site. nih.gov

For instance, the transition from a simple naphthalene (B1677914) substructure to a pyridine ring was an initial step in optimization, leading to a marginal increase in binding. nih.gov Further modifications to this aryl group demonstrated the sensitivity of the binding pocket. The data below illustrates how modifications to an aryl substituent on a piperidine core can dramatically alter binding affinity for AChBP.

| Compound | Aryl Substitution | Binding Affinity (Ki, nmol/L) |

|---|---|---|

| Nicotine (Reference) | Pyridine | 777 |

| Analog A | Naphthalene | >1000 (17.2% inhibition at 100 nmol/L) |

| Analog B | Pyridine | >1000 (21.5% inhibition at 100 nmol/L) |

| Analog C (Compound 14 in source) | Substituted Pyridine | 105.6 |

Another critical aspect of SAR involves the nitrogen atom of the piperidine ring. For many nAChR ligands, a positively charged nitrogen center is crucial for interacting with the "aromatic box," a key feature of the receptor's binding site composed of aromatic amino acid residues. frontiersin.org Modifying the substituent on this nitrogen or quaternizing it to create a permanent positive charge can probe the importance of this cationic interaction. Studies on N-n-alkylnicotinium analogs have shown that alkylation of the pyridinic nitrogen can result in potent and selective antagonists. frontiersin.org Similarly, for piperidine derivatives, the protonation of the piperidine nitrogen at physiological pH is considered important for forming key interactions, such as hydrogen bonds with water molecules within the binding cavity. frontiersin.org

Further probing of the binding site can be achieved by altering the side chain. For 1-(1-methylpiperidin-2-yl)propan-2-ol, this would involve modifications to the propan-2-ol moiety. Changes in the length, rigidity, and functional groups of this side chain can reveal important information about the space available in the binding pocket and identify additional interaction points. For example, replacing a flexible side chain with a more rigid one can help map the conformational requirements for optimal binding.

A second round of optimization, informed by molecular modeling, can lead to even more potent compounds. By comparing the docking pose of a promising analog with that of a known high-affinity ligand like epibatidine, researchers can identify unoccupied spaces or potential new interactions. nih.gov This structure-based design approach led to the development of a piperidine derivative with a Ki value of 2.8 nmol/L, a dramatic improvement achieved by strategically altering a piperidinyl substitution to better fit the binding pocket. nih.gov

The table below summarizes the optimization journey based on probing the binding site through such chemical modifications.

| Compound | Key Modification | Binding Affinity (Ki, nmol/L) | Fold Improvement over Nicotine |

|---|---|---|---|

| Nicotine | Reference Compound | 777 | - |

| Analog C (Compound 14 in source) | 1st Round Optimization (Aryl Substitution) | 105.6 | ~7.4x |

| Analog D (Compound 15 in source) | 2nd Round Optimization (Structure-Based Design) | 2.8 | ~277.5x |

Biological Distribution and Disposition Preclinical Animal Models, Excluding Human

Tissue Distribution Studies (preclinical)

No studies detailing the distribution of 1-(1-methylpiperidin-2-yl)propan-2-ol in various tissues of preclinical animal models could be identified. Information regarding the concentration of the compound in key organs such as the liver, kidneys, heart, and lungs is not available in the current body of scientific literature.

Blood-Brain Barrier Penetration Potential (preclinical)

There is no available data from preclinical studies to confirm whether 1-(1-methylpiperidin-2-yl)propan-2-ol can cross the blood-brain barrier. Research into its concentration in the central nervous system following administration in animal models has not been published.

Excretion Pathways (preclinical)

The routes of elimination for 1-(1-methylpiperidin-2-yl)propan-2-ol from the body in preclinical models have not been documented. Information on whether the compound is primarily excreted through renal or fecal pathways, and the extent of its metabolism prior to excretion, is not available.

Protein Binding Characteristics (in vitro)

No in vitro studies describing the protein binding characteristics of 1-(1-methylpiperidin-2-yl)propan-2-ol have been found in the public domain. Data on the extent to which this compound binds to plasma proteins, which is crucial for understanding its pharmacokinetic profile, is currently unavailable.

Research Applications and Future Directions

Utility of the Chemical Compound as a Pharmacological Tool